molecular formula C20H23N3O5 B4978731 ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate

ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate

Katalognummer B4978731
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: SNBXKCPNOYGZHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate, commonly known as EACA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EACA is a hydrazide derivative of benzoic acid and is often used as an inhibitor of plasminogen activators.

Wirkmechanismus

EACA works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is an enzyme that breaks down fibrin, a protein that is involved in blood clotting. By inhibiting plasminogen activators, EACA can prevent the formation of blood clots.
Biochemical and Physiological Effects
EACA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been shown to inhibit the growth of cancer cells in vitro. Additionally, EACA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EACA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments to test its effects. However, one limitation of using EACA in lab experiments is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have a therapeutic effect.

Zukünftige Richtungen

There are several future directions for research on EACA. One area of research is the development of more effective inhibitors of plasminogen activators. Another area of research is the development of new cancer treatments based on the inhibition of plasminogen activators. Additionally, EACA may have potential therapeutic applications in inflammatory diseases, and further research is needed to explore this possibility. Finally, more research is needed to determine the safety and efficacy of EACA in vivo, as well as its potential interactions with other drugs.

Synthesemethoden

The synthesis of EACA involves the condensation of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-carbethoxyaminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-carbethoxyhydrazinobenzoate. Finally, the compound is reacted with 4-methoxyphenylpropanoyl chloride to yield EACA.

Wissenschaftliche Forschungsanwendungen

EACA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)propanoylamino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-3-28-19(25)15-7-9-16(10-8-15)21-20(26)23-22-18(24)13-6-14-4-11-17(27-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXKCPNOYGZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.